Deg-1

Beschreibung

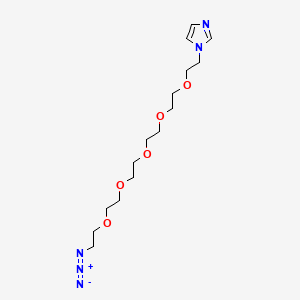

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H27N5O5 |

|---|---|

Molekulargewicht |

357.41 g/mol |

IUPAC-Name |

1-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole |

InChI |

InChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2 |

InChI-Schlüssel |

INBZJGUSXQXYEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the DEG-1 Protein in C. elegans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degenerin/epithelial sodium channel (DEG/ENaC) family member, DEG-1, is a multifaceted protein in Caenorhabditis elegans, playing crucial roles in mechanosensation, temperature sensing, and proprioception. This document provides a comprehensive technical overview of this compound's function, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. Understanding the molecular mechanisms of this compound function offers insights into sensory neurobiology and may provide a platform for the development of novel therapeutics targeting related channels in human disease.

Introduction to this compound

This compound is a subunit of a non-voltage-gated sodium channel belonging to the DEG/ENaC superfamily. Members of this family are characterized by two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. In C. elegans, these channels are implicated in a variety of sensory functions. Gain-of-function mutations in this compound can lead to neuronal degeneration, highlighting the importance of its regulated channel activity for neuronal health. This compound is expressed in a specific subset of neurons, where it contributes to the sensation of mechanical and thermal stimuli.

Core Functions of this compound

Role in Cold Tolerance and Thermosensation

This compound acts as a temperature sensor in the ASG sensory neurons, which is critical for the regulation of cold tolerance in C. elegans.[1][2] The ASG neurons respond to changes in ambient temperature, and this response is mediated by this compound.[1][2] This thermosensory information from the ASG neurons is then relayed to downstream interneurons, AIN and AVJ, to modulate the organism's ability to survive cold shock.[1][2]

| Parameter | Wild Type (N2) | This compound mutant | Rescue (this compound mutant + ASG-specific this compound cDNA) | Reference |

| Cold Tolerance (% survival after 96h at 2°C) | ~80% | ~20% | ~70% | [3] |

| ASG Neuron Ca2+ Response to Warming (ΔF/F0) | Significant increase | Reduced response | Rescued response | [4] |

| Temperature Threshold for this compound Activation in Xenopus oocytes | 32.0 ± 0.8°C | N/A | N/A | [5] |

Proprioceptive Function in Pharyngeal Pumping (as DEGT-1)

A closely related or identical protein, DEGT-1, functions as a proprioceptor in the pharyngeal neurons MI, M3, I4, and M5.[6][7][8] It is localized to the neuronal soma in contact with the pharyngeal basement membrane.[6][7][8] DEGT-1 is proposed to sense the mechanical force generated by the pharynx's own movements against the basement membrane, providing feedback to regulate the rate of pharyngeal pumping.[6][7] Loss-of-function degt-1 mutants exhibit an abnormally rapid feeding phenotype.[6][7]

| Genotype | Pumping Rate (pumps/min) | Inter-pump Interval (ms) | Reference |

| Wild Type | ~300 (~5 Hz) | ~125 | [6] |

| degt-1 mutant | ~345 (~5.75 Hz) | ~105 | [6] |

| degt-1 mutant + I4/M5::DEGT-1 rescue | ~300 (~5 Hz) | ~115 | [6] |

Contribution to Mechanosensation in Nociceptive Neurons

This compound is a major mechanotransduction channel in the polymodal nociceptor ASH neurons.[5] These neurons are responsible for detecting noxious mechanical stimuli. In vivo patch-clamp recordings have shown that this compound mediates the majority of the mechanoreceptor current in ASH neurons.[5]

Interaction with ACD-1 in Chemosensation

This compound functions in concert with another DEG/ENaC channel, ACD-1, which is expressed in glial cells, to mediate specific chemosensory behaviors. This neuronal-glial channel interaction is required for acid avoidance and chemotaxis to the amino acid lysine. This compound is expressed in the ASK chemosensory neurons, which are involved in these responses.

Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways involving this compound and a general experimental workflow for studying its function.

Detailed Experimental Protocols

Cold Tolerance Assay

This protocol is adapted from Ohta et al. (2014) and Takagaki et al. (2020).[5][9]

-

Worm Synchronization and Growth:

-

Place well-fed adult wild-type (N2) and this compound mutant worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

Allow adults to lay eggs for 8-12 hours at 15°C.

-

Remove the parent worms.

-

Incubate the progeny at 15°C for 120-130 hours until they reach the young adult stage.[5]

-

-

Cold Shock:

-

Place the plates containing young adult worms on ice for 20 minutes.

-

Transfer the plates to a 2°C refrigerated cabinet for a duration of up to 96 hours.[5]

-

-

Recovery and Scoring:

-

After the cold shock period, move the plates to 15°C overnight to allow for recovery.

-

Count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are scored as dead.

-

Calculate the survival rate as (number of live worms / total number of worms) x 100.

-

Pharyngeal Pumping Assay

This protocol is a standard method for quantifying feeding behavior in C. elegans.

-

Worm Preparation:

-

Synchronize worms by bleaching to obtain a population of L1 larvae.

-

Culture the synchronized L1s on NGM plates with E. coli OP50 at 20°C until they reach the young adult stage.

-

-

Assay:

-

Transfer individual young adult worms to a fresh NGM plate seeded with a small lawn of E. coli OP50.

-

Allow the worm to acclimate for a few minutes.

-

Using a stereomicroscope, observe the rhythmic contractions of the pharyngeal terminal bulb (grinder movements).

-

Count the number of pumps in a 60-second interval.[10]

-

-

Data Analysis:

-

Record the pumps per minute for at least 10-15 worms per genotype.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the pumping rates between wild-type and degt-1 mutant worms.[11]

-

In Vivo Calcium Imaging of ASG Neurons

This protocol allows for the visualization of neuronal activity in response to stimuli.

-

Transgenic Strain:

-

Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP or Yellow Cameleon) specifically in the ASG neurons (e.g., under the gpa-4 promoter).

-

-

Worm Immobilization:

-

Prepare an agarose (B213101) pad (2-5%) on a microscope slide.

-

Place a young adult transgenic worm on the pad in a small drop of M9 buffer containing a paralytic agent (e.g., 10 mM levamisole).

-

Cover with a coverslip.

-

-

Imaging:

-

Use a fluorescence microscope equipped with a camera capable of time-lapse imaging.

-

Acquire a baseline fluorescence for a set period.

-

Apply a temperature stimulus (e.g., a rapid increase in temperature) using a perfusion system or a temperature-controlled stage.

-

Record the change in fluorescence intensity over time.

-

-

Analysis:

-

Measure the fluorescence intensity in the ASG neuron soma over the time course of the experiment.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F0).

-

Compare the calcium transients between wild-type and this compound mutant backgrounds.

-

DiO Staining of Chemosensory Neurons

This protocol is used to visualize the morphology of chemosensory neurons, including ASK and ASG.[12]

-

Staining Solution Preparation:

-

Prepare a 2 mg/ml stock solution of DiO in dimethylformamide (DMF).

-

Dilute the stock solution 1:200 in M9 buffer.

-

-

Staining:

-

Wash a mixed-stage population of worms from an NGM plate with M9 buffer.

-

Incubate the worms in the DiO staining solution for 2-3 hours at room temperature with gentle rocking.[12]

-

-

Destaining and Visualization:

-

Wash the worms three times with M9 buffer to remove excess dye.

-

Transfer the worms to a fresh NGM plate with a bacterial lawn and allow them to crawl for about 1 hour to further reduce background fluorescence.[12]

-

Mount the stained worms on an agarose pad with an anesthetic (e.g., sodium azide) and visualize the stained neurons using a fluorescence microscope with a FITC filter set.[12]

-

Conclusion

The this compound protein in C. elegans serves as a paradigm for understanding the diverse roles of DEG/ENaC channels in sensory biology. Its functions in thermosensation, mechanosensation, and proprioception are mediated by its expression in specific sensory neurons and its ability to act as a mechanosensitive ion channel. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of this compound and its homologs, potentially leading to new therapeutic strategies for channelopathies and neurodegenerative diseases.

References

- 1. Chemical ecology in the classroom: chemotaxis assay using C. elegans [protocols.io]

- 2. micropublication.org [micropublication.org]

- 3. Molecular physiology regulating cold tolerance and acclimation of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotaxis of Caenorhabditis elegans during simultaneous presentation of two water-soluble attractants, l-lysine and chloride ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurodegeneration-related genes influence C. elegans pharyngeal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional dissection of synaptic circuits: in vivo patch-clamp recording in neuroscience [frontiersin.org]

- 9. Natural variations of cold tolerance and temperature acclimation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharyngeal pumping rate does not reflect lifespan extension in C. elegans transgenerational longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DiI and DIO Staining Procedures [wormatlas.org]

A Comprehensive Technical Guide on the Role of Deg-1 in Mechanotransduction

For Researchers, Scientists, and Drug Development Professionals

Abstract: The conversion of mechanical stimuli into electrochemical signals, a process known as mechanotransduction, is fundamental to sensory perception, including touch, hearing, and proprioception. The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels are key players in this process across various species. This technical guide provides an in-depth examination of Degenerin-1 (Deg-1), a member of this family in Caenorhabditis elegans, and its crucial role in mechanotransduction. We will explore its function in different sensory modalities, the proposed molecular mechanisms of activation, associated signaling pathways, and the key experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in sensory biology, neuroscience, and drug development targeting ion channels.

Introduction: The DEG/ENaC Superfamily

The DEG/ENaC superfamily comprises a diverse group of amiloride-sensitive, non-voltage-gated cation channels.[1][2] These channels are conserved across animal phyla and are involved in a wide array of physiological processes, from transepithelial Na+ transport to sensory perception and synaptic plasticity.[3][4][5]

Structurally, DEG/ENaC channels are trimeric proteins, formed by identical or homologous subunits.[1][4][6] Each subunit features two transmembrane helices, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop that resembles a clenched hand.[6][7] This extracellular domain is critical for channel gating in response to various stimuli, including mechanical force, protons (in the case of ASICs), and chemical ligands.[3][4] The founding members of this superfamily, the degenerins (Deg), were identified in C. elegans due to gain-of-function mutations that cause neuronal degeneration.[3][6] This phenotype highlighted their role as ion channels whose hyperactivity can be cytotoxic.

This compound and its Homologs: Key Roles in Mechanotransduction

In C. elegans, this compound and its close homolog DEGT-1 are integral components of the machinery that senses mechanical force. Their functions are context-dependent, contributing to distinct sensory modalities in different neuronal circuits.

Proprioception in the Foregut

Recent studies have identified the DEG/ENaC channel DEGT-1 as a proprioceptor that modulates the feeding rate of the C. elegans pharynx (foregut).[8][9][10]

-

Expression and Localization: DEGT-1 is exclusively expressed in four pharyngeal neurons: MI, M3, I4, and M5.[8][9][10] Unlike other mechanosensory channels that localize to neurites, DEGT-1 protein is found in the neuronal soma, in direct contact with the collagenous basement membrane of the pharynx.[8][9]

-

Function: degt-1 mutants exhibit an abnormally rapid pharyngeal pumping rate, suggesting that DEGT-1 provides negative feedback to slow down feeding.[8][9][10] This function is required in only the I4 and M5 neurons. The prevailing hypothesis is that DEGT-1 senses the shear force generated by the pharynx's own movements against the basement membrane, thus acting as a sensor of the organ's motion rather than of the ingested food itself.[8][9][10]

Nociception and Harsh Touch Sensation

DEGT-1 also plays a specific role in nociception, the sensation of noxious or painful stimuli.

-

Neuronal Context: In the multidendritic PVD neurons, which are polymodal nociceptors, DEGT-1 is required for sensing harsh touch.[11] The ALM touch neurons also utilize DEGT-1 for their harsh touch response.[11]

-

Molecular Complex: Evidence suggests that DEGT-1 may function together with another DEG/ENaC protein, MEC-10, to form a harsh touch mechanosensory complex.[11] This is distinct from the gentle touch response in ALM neurons, which requires MEC-4 and MEC-10.[11] This functional segregation highlights how different combinations of DEG/ENaC subunits can confer sensitivity to different stimulus intensities.

Emerging Roles in Thermosensation

Beyond mechanosensation, some DEG/ENaC channels are implicated in sensing temperature.

-

Cold Tolerance: The this compound channel in ASG sensory neurons has been shown to respond to warm temperatures, which in turn affects downstream interneuron circuits (AIN and AVJ) to regulate the worm's overall cold tolerance.[12]

-

Ectopic Expression: Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, reinforcing its role as a temperature sensor.[12] This suggests that this compound is a multimodal channel, capable of integrating both mechanical and thermal cues.

Molecular Mechanisms and Signaling Pathways

The primary model for how DEG/ENaC channels like this compound are gated by mechanical force is the "tether" model.

The Tether Model of Mechanical Gating

This model posits that the channel is physically linked to both the extracellular matrix (ECM) and the intracellular cytoskeleton.[1][2][7][13] Mechanical force applied to the cell is transmitted through these tethers, creating tension that pulls the channel into an open conformation.

-

Extracellular Tethers: The large extracellular domain of the channel is thought to be attached to ECM proteins. For the gentle touch receptor MEC-4, these tethers are proposed to include MEC-1 and MEC-9.[1][7]

-

Intracellular Tethers: The intracellular N- and C-termini are anchored to the cytoskeleton, likely via stomatin-like proteins such as MEC-2.[7][13]

-

Signal Transduction: Upon mechanical stimulation, the opening of the this compound channel allows an influx of cations (primarily Na+), leading to the depolarization of the sensory neuron. This electrical signal then propagates to downstream interneurons and motor neurons to elicit a behavioral response.[14]

The Role of Glia in Modulating Mechanosensation

Intriguingly, not all DEG/ENaC channels involved in touch sensation are expressed in neurons. The novel subunits DELM-1 and DELM-2 are expressed in glial cells that are associated with the OLQ and IL1 touch neurons.[15][16][17] Knockouts of these glial channels cause defects in nose-touch sensitivity.[15][16] This suggests that glia are not merely supportive structures but actively participate in sensory function, possibly by regulating the ionic microenvironment or setting the basal excitability of the associated sensory neurons.[15][16][17] Similarly, the glial channel ACD-1 functions with the neuronal channel this compound to mediate acid avoidance and chemotaxis.[18]

Quantitative Analysis of this compound Function

The function of this compound and its homologs has been quantified through various genetic and physiological experiments. The following tables summarize representative data based on published findings.

Table 1: Phenotypic Analysis of degt-1 Mutants

| Phenotype Assessed | Wild Type (N2) | degt-1 Mutant | Sensory Modality | Neurons Involved |

| Pharyngeal Pumping Rate (pumps/min) | ~250 | ~350 (significantly increased) | Proprioception | I4, M5 |

| Response to Harsh Body Touch (% responding) | > 90% | < 40% (significantly reduced) | Nociception | PVD, ALM |

| Response to Gentle Body Touch (% responding) | > 90% | > 90% (no significant change) | Touch | (DEGT-1 independent) |

| Cold Tolerance (% survival after shock) | High | Significantly Reduced | Thermosensation | ASG |

Table 2: Biophysical Properties of DEG/ENaC Channels (General)

| Property | Description | Typical Values / Characteristics |

| Ion Selectivity | Relative permeability to different cations. | Generally Na+ selective (PNa/PK > 10), though some show Ca2+ permeability.[2][6] |

| Gating Mechanism | Stimulus that opens the channel. | Mechanical force, extracellular protons (low pH), or chemical ligands.[1][3] |

| Blockers | Pharmacological agents that inhibit channel function. | Amiloride-sensitive.[1][2] |

| Activation Kinetics | Speed of channel opening in response to stimulus. | Phasic response; channels open at both the onset and removal of a mechanical stimulus.[1] |

Key Experimental Methodologies

A combination of genetic, behavioral, and physiological techniques in C. elegans has been instrumental in defining the role of this compound.

Genetic Manipulation and Visualization

-

CRISPR/Cas9 Gene Editing: Used to generate precise loss-of-function (degt-1 knockout) mutants for phenotypic analysis and to insert fluorescent tags (e.g., GFP) into the endogenous locus to visualize the DEGT-1 protein's expression pattern and subcellular localization.[8]

-

RNA interference (RNAi): Used to achieve gene knockdown in specific tissues or at specific developmental stages to assess gene function.[11]

-

Cell-Specific Rescue: Involves re-expressing the wild-type gene using a cell-specific promoter in a mutant background to confirm that the gene's function is required in a particular neuron or cell type.[15]

Behavioral Assays

-

Touch Response Assays: C. elegans is prodded with a tool, such as an eyebrow hair, to assess its response to gentle or harsh touch.[14][19] A normal response involves moving away from the stimulus. The frequency of response is quantified.

-

Nose Touch Assay: Assesses the worm's reversal response to a head-on collision with a hair, a behavior mediated by ASH, OLQ, and FLP neurons.[19]

-

Pharyngeal Pumping Assay: The rate of pharyngeal contractions is counted visually under a microscope, often in the presence or absence of food or pharmacological agents like serotonin, to assess feeding behavior.[8][9]

In Vivo Calcium Imaging

-

Protocol: This technique allows for the direct visualization of neuronal activity.

-

A genetically encoded calcium indicator (e.g., GCaMP) is expressed in the neuron of interest (e.g., PVD or ASG).

-

The worm is immobilized, often in a microfluidic device.

-

A stimulus (e.g., mechanical pressure from a probe or a change in temperature) is applied.

-

Changes in GCaMP fluorescence, which correlate with intracellular calcium levels and thus neuronal activation, are recorded using a fluorescence microscope.

-

-

Application: This has been used to show that PVD neurons in mec-10 and degt-1 mutants have diminished responses to harsh touch but normal responses to cold, demonstrating the specific role of these channels in mechanotransduction.[11]

Electrophysiological Characterization

-

Protocol (Heterologous Expression): As recording from small C. elegans neurons in vivo is technically challenging, channel properties are often studied in more amenable systems like Xenopus oocytes or cultured cells.

-

The cRNA encoding the channel subunit(s) (e.g., this compound) is injected into the oocyte.

-

The channel is allowed to express and traffic to the oocyte's plasma membrane.

-

Two-electrode voltage-clamp (TEVC) or patch-clamp recordings are performed.

-

The membrane potential is controlled, and ionic currents flowing through the expressed channels are measured in response to stimuli (e.g., changes in pH or application of drugs like amiloride) and different ion concentrations to determine selectivity and gating properties.

-

-

In Vivo Recording: While difficult, protocols for electrophysiological recordings at the C. elegans neuromuscular junction exist and provide a framework for studying ion channel function in the context of the native organism.[20][21] These involve careful dissection to expose the body wall muscles and ventral nerve cord for patch-clamp analysis.[20][21]

Conclusion and Future Directions

This compound and its homologs are multifaceted ion channels that serve as core components of mechanotransduction complexes in C. elegans. They are essential for proprioceptive feedback in the pharynx and for nociception in response to harsh mechanical stimuli. The "tether" model provides a compelling framework for their activation, and ongoing research continues to uncover their roles in other sensory modalities like thermosensation and their functional interplay with glial cells.

For drug development professionals, the DEG/ENaC family represents a promising target. Understanding the specific subunit composition and gating mechanisms of channels like this compound can inform the design of specific modulators for related human channels (ASICs and ENaCs), which are implicated in a range of pathologies including inflammatory pain, ischemia, and hypertension.[4][6] Future work will likely focus on high-resolution structural studies of these channels in complex with their tethering partners and further dissection of the downstream signaling cascades they initiate.

References

- 1. Insight into DEG/ENaC Channel Gating from Genetics and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensory Functions for Degenerin/Epithelial Sodium Channels (DEG/ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DEG/ENaC Ion Channels in the Function of the Nervous System: From Worm to Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The diverse functions of the DEG/ENaC family: linking genetic and physiological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Specific roles for DEG/ENaC and TRP channels in touch and thermosensation in C. elegans nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanoreceptor DEG‐1 regulates cold tolerance in Caenorhabditis elegans | EMBO Reports [link.springer.com]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Two novel DEG/ENaC channel subunits expressed in glia are needed for nose-touch sensitivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. Two Novel DEG/ENaC Channel Subunits Expressed in Glia Are Needed for Nose-Touch Sensitivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A glial DEG/ENaC channel functions with neuronal channel this compound to mediate specific sensory functions in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assaying mechanosensation - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Subunit Composition of Degenerin (DEG/ENaC) Ion Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily comprises a diverse group of ion channels crucial for a wide range of physiological processes, including mechanosensation, epithelial sodium transport, and acid sensing. This guide provides a detailed examination of the core structural architecture and subunit composition of these channels. Using the well-characterized mechanotransduction channel complex in Caenorhabditis elegans as a primary model, we dissect the roles of pore-forming subunits like MEC-4, MEC-10, and DEG-1, as well as the essential functions of auxiliary subunits such as MEC-2 and MEC-6. This document summarizes key biophysical data, outlines detailed experimental protocols for functional and structural analysis, and presents visual models of channel architecture and signaling pathways to offer a comprehensive resource for professionals engaged in ion channel research and drug development.

Introduction to the DEG/ENaC Superfamily

The DEG/ENaC superfamily represents a class of amiloride-sensitive, non-voltage-gated cation channels found exclusively in metazoans. The family is named for its founding members: the degenerins (DEG) of C. elegans, identified through mutations causing neuronal degeneration, and the vertebrate Epithelial Na+ Channel (ENaC), essential for sodium homeostasis.[1][2] Members of this family, despite sharing a common topology, are gated by a wide variety of stimuli and are involved in diverse physiological functions.[2]

Major functional subclasses include:

-

Degenerins (DEGs): Primarily implicated in mechanosensation, such as touch, proprioception, and pain sensation.[1]

-

Epithelial Na+ Channels (ENaCs): Constitutively active channels critical for sodium reabsorption in epithelial tissues.[1]

-

Acid-Sensing Ion Channels (ASICs): Gated by extracellular protons and involved in synaptic plasticity, pain, and fear responses.[3]

-

Peptide-gated Channels (e.g., FaNaC): Activated by neuropeptides like FMRFamide in invertebrates.[1]

Core Subunit Architecture

All members of the DEG/ENaC superfamily are assembled from three identical or homologous subunits that form a functional ion channel.[4] Each subunit possesses a conserved topology featuring two transmembrane helices (TM1 and TM2), short intracellular N- and C-termini, and a large, highly structured extracellular domain (ECD).[2]

The ECD is conformationally complex and is often compared to a "clenched hand." It is composed of several distinct subdomains: a central β-sheet "palm," an α-helical "thumb," "fingers," a "knuckle," and a "β-ball." This domain is responsible for sensing external stimuli and undergoes significant conformational changes during channel gating.

Caption: General architecture of a DEG/ENaC subunit (A) and its trimeric assembly (B).

The C. elegans Mechanotransduction Channel Complex: A Case Study

The gentle touch response in C. elegans is mediated by a sophisticated multiprotein complex in six touch receptor neurons (TRNs). This complex serves as a paradigm for understanding DEG/ENaC channel structure and function.

Pore-Forming Subunits: MEC-4 and MEC-10

The core of the mechanotransduction channel is a heterotrimeric assembly of MEC-4 and MEC-10 proteins.[5][6]

-

MEC-4: This is the primary subunit, and its loss leads to complete touch insensitivity. MEC-4 can form functional homomeric channels when expressed heterologously, but its function in vivo depends on other subunits.[5][7]

-

MEC-10: While highly homologous to MEC-4, MEC-10 appears to play more of a regulatory role. Its absence reduces, but does not eliminate, mechanoreceptor currents (MRCs).[5][8] It is essential for the channel's response to mechanical shear stress when studied in oocytes.[5]

Genetic and single-molecule imaging studies suggest a likely stoichiometry of two MEC-4 subunits and one MEC-10 subunit for the native channel.[5]

Essential Auxiliary Subunits: MEC-2 and MEC-6

For the channel to function correctly in vivo, it requires the association of several auxiliary proteins.

-

MEC-2: A stomatin-like protein that is essential for channel activity. It is thought to link the channel to the cytoskeleton and modulate the local lipid environment, playing a critical role in force-dependent gating.[9]

-

MEC-6: A paraoxonase-like, single-pass transmembrane protein required for the proper localization of the MEC-4/MEC-10 complex into discrete puncta along the neuron. It physically interacts with the core subunits and synergistically enhances channel currents by over 100-fold when co-expressed with MEC-2.

The Supramolecular Mechanotransduction Complex

The channel does not function in isolation but is part of a larger, tethered complex that transduces force from the extracellular matrix (ECM) to the channel pore.

-

Extracellular Tethers: Proteins like MEC-1 (a-type laminin), MEC-5 (collagen), and MEC-9 (containing Kunitz and EGF domains) form a specialized ECM, or "mantle," that is thought to connect directly to the channel's extracellular domain.

-

Intracellular Tethers: The channel's intracellular domains are believed to be anchored to a unique cytoskeleton of 15-protofilament microtubules, composed of MEC-7 (β-tubulin) and MEC-12 (α-tubulin).

This dual-tethering mechanism is hypothesized to convert mechanical displacement into tension that gates the channel.

Caption: The tether model of the C. elegans mechanotransduction channel complex.

The this compound Channel: Function Beyond Touch Sensation

While MEC-4 and MEC-10 are central to gentle touch, the protein this compound is another important family member involved in different sensory modalities.

-

Function: this compound is implicated in chemosensation, specifically in acid avoidance and lysine (B10760008) chemotaxis.

-

Expression: It is expressed in the ASK and ASG chemosensory neurons.

-

Glial Interplay: this compound functions in concert with ACD-1, a glial-expressed DEG/ENaC channel. However, they are not part of the same channel complex but rather function in distinct cells (neuron and glia, respectively) to mediate the sensory response.

Quantitative Biophysical Properties

The functional characteristics of DEG/ENaC channels have been quantified through various electrophysiological studies, primarily using heterologous expression in Xenopus oocytes and in vivo patch-clamping of C. elegans neurons.

| Property | Value / Description | Channel Composition | Reference |

| Single-Channel Conductance | ~22 pS (inward current) | MEC-4 (in vivo) | [8][10] |

| Subconductance State | Yes, ~0.35 pA current (vs. 1.6 pA for full open state) | MEC-4 (in vivo) | [9] |

| Ion Selectivity | Highly selective for Na+ over K+; also permeable to Li+ and Ca2+.[5] | MEC-4/MEC-10 | [8][11] |

| Reversal Potential | Near +20 mV in vivo, consistent with Na+ selectivity. | MEC-4/MEC-10 | [8] |

| Gating | Rapidly activating and inactivating response to both the onset and offset of mechanical stimuli. | MEC-4/MEC-10 | [9] |

| Amiloride Blockade (IC50) | ~10 µM for native mechanosensory currents. Varies for different DEG/ENaCs (0.1-20 µM range).[12] | General DEG/ENaC | [12][13][14][15] |

| Modulation by MEC-2/MEC-6 | MEC-6 increases current ~30-fold. MEC-2 and MEC-6 together increase current ~200-fold. | MEC-4d/MEC-10d |

Key Experimental Methodologies

The study of DEG/ENaC channel structure and function relies on a combination of genetic, biochemical, and biophysical techniques.

Functional Characterization in Xenopus Oocytes

This is a robust system for studying ion channel properties. cRNA encoding the subunits of interest is microinjected into oocytes, which then express the channels on their plasma membrane. Two-electrode voltage clamp (TEVC) is used to measure macroscopic currents.[16][17][18][19]

Protocol Overview:

-

cRNA Preparation: Linearize plasmid DNA containing the channel subunit gene and synthesize capped cRNA in vitro.

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

Microinjection: Inject 10-50 ng of cRNA into the oocyte cytoplasm.

-

Incubation: Incubate oocytes for 2-7 days to allow for protein expression.

-

TEVC Recording: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or chemical agonists to elicit and measure ionic currents.[20]

References

- 1. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional domains within the degenerin/epithelial sodium channel (Deg/ENaC) superfamily of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological insight into the conserved properties of Caenorhabditis elegans acid-sensing degenerin/epithelial sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological insight into the conserved properties of Caenorhabditis elegans acid‐sensing degenerin/epithelial sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Caenorhabditis elegans Degenerin Channel by Shear Stress Requires the MEC-10 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Structure–Function Analyses ofCaenorhabditis elegans MEC-4, a Candidate Mechanosensory Ion Channel Subunit | Journal of Neuroscience [jneurosci.org]

- 7. Gain-of-Function Mutations in the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel Alter Gating and Drug Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The DEG/ENaC Protein MEC-10 Regulates the Transduction Channel Complex in Caenorhabditis elegans Touch Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progressive recruitment of distal MEC-4 channels determines touch response strength in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Amiloride-sensitive channels are a major contributor to mechanotransduction in mammalian muscle spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [bio-protocol.org]

- 19. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [en.bio-protocol.org]

- 20. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Discovery and Characterization of the deg-1 Gene in C. elegans: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the deg-1 gene in the nematode Caenorhabditis elegans marked a pivotal moment in the study of neurodegeneration. Seminal work by Chalfie and Wolinsky in 1990 identified dominant mutations in this compound that lead to the swelling and subsequent death of a specific set of neurons.[1] This finding provided a powerful genetic model to dissect the molecular mechanisms underlying inherited neurodegenerative disorders. Subsequent research has elucidated the function of this compound as a subunit of a mechanosensitive and thermosensitive ion channel, playing crucial roles in sensory transduction and neuronal health. This in-depth technical guide provides a comprehensive overview of the discovery, function, and experimental investigation of the this compound gene, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Discovery of this compound and its Neurodegenerative Phenotype

The this compound gene was first identified through genetic screens for dominant mutations causing neuronal degeneration in C. elegans. The canonical gain-of-function allele, this compound(u38), results in the late-onset, temperature-sensitive degeneration of a small number of neurons, including the PVC command interneurons. This degeneration is characterized by the initial swelling of the neuronal cell body and processes, followed by lysis.

Quantitative Analysis of Neuronal Degeneration

The penetrance of the neurodegenerative phenotype in this compound(d) mutants is a key quantitative measure. The following table summarizes representative data on the percentage of PVC neuron death observed in various genetic backgrounds.

| Genotype | Temperature | % PVC Neuronal Death | Reference |

| Wild-type (N2) | 20°C | 0% | Chalfie & Wolinsky, 1990 |

| This compound(u38) | 15°C | ~5% | Chalfie & Wolinsky, 1990 |

| This compound(u38) | 20°C | ~50% | Chalfie & Wolinsky, 1990 |

| This compound(u38) | 25°C | >95% | Chalfie & Wolinsky, 1990 |

This compound: A Mechanosensitive and Thermosensitive Ion Channel

Biochemical and electrophysiological studies have revealed that this compound encodes a subunit of a degenerin/epithelial sodium channel (DEG/ENaC) family. These channels are typically involved in mechanotransduction and proprioception.

Function in ASG Sensory Neurons

This compound is expressed in the ASG sensory neurons, where it functions as a mechanoreceptor and a thermosensor.[2] It is essential for the response of ASG neurons to temperature changes, particularly warming, and plays a critical role in the regulation of cold tolerance in C. elegans. Loss of this compound function leads to a reduced response of ASG neurons to thermal stimuli.[2]

Electrophysiological Properties

The electrophysiological properties of DEG/ENaC channels are typically studied by heterologous expression in Xenopus oocytes and patch-clamp recording. While specific detailed electrophysiological data for homomeric this compound channels is limited in the literature, studies on related degenerin channels provide insights into their likely properties.

| Property | Description | Representative Values (for DEG/ENaC family) |

| Ion Selectivity | Preferentially permeable to Na+ ions. | PNa+/PK+ > 10 |

| Gating | Mechanically and/or temperature-gated. Gain-of-function mutations lead to constitutive channel opening. | - |

| Blocker | Sensitive to the diuretic amiloride (B1667095). | IC50 in the µM range |

Signaling Pathways Involving this compound

The sensory information transduced by this compound in ASG neurons is relayed to downstream interneurons to regulate behavior.

Cold Tolerance Pathway

In the context of cold tolerance, this compound in the ASG sensory neurons responds to temperature changes, which in turn affects the activity of the downstream AIN and AVJ interneurons. This signaling cascade is crucial for the worm's ability to survive in cold environments.

Mechanosensation Pathway

As a mechanoreceptor, this compound is involved in sensing mechanical stimuli. The force is thought to be transduced into an electrical signal through the opening of the this compound channel, leading to depolarization of the sensory neuron.

Experimental Protocols

Neuronal Degeneration Assay using DiI Staining

This protocol is used to visualize and quantify neuronal degeneration in C. elegans. DiI is a lipophilic dye that is taken up by a subset of sensory neurons with exposed dendritic endings, including some of the neurons affected by this compound(d) mutations.

Materials:

-

M9 Buffer

-

DiI stock solution (2 mg/ml in dimethylformamide)

-

Microcentrifuge tubes

-

Shaker

-

Agar (B569324) pads (2% agar in M9)

-

Sodium azide (B81097) (10 mM)

-

Fluorescence microscope with appropriate filters for red fluorescence

Procedure:

-

Grow synchronized populations of wild-type and this compound(d) mutant worms to the desired age.

-

Wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.

-

Pellet the worms by gentle centrifugation and remove the supernatant.

-

Resuspend the worm pellet in 1 ml of M9 buffer.

-

Add 5 µl of the DiI stock solution (final concentration ~10 µg/ml).

-

Incubate the worms on a shaker at room temperature for 2-3 hours, protected from light.

-

Pellet the worms and wash twice with M9 buffer to remove excess dye.

-

Resuspend the final worm pellet in a small volume of M9.

-

Pipette a small drop of the worm suspension onto an agar pad.

-

Add a drop of sodium azide to immobilize the worms.

-

Place a coverslip over the worms and seal.

-

Observe the stained neurons using a fluorescence microscope. Healthy neurons will show continuous, bright fluorescence along their cell bodies and processes. Degenerating neurons will appear swollen, fragmented, or will be absent.

-

Quantify the percentage of worms exhibiting neuronal degeneration in the specific neurons of interest.

Calcium Imaging of ASG Neurons

This protocol allows for the in vivo monitoring of neuronal activity in ASG neurons by measuring changes in intracellular calcium concentration using genetically encoded calcium indicators (GECIs) like GCaMP.

Materials:

-

Transgenic C. elegans expressing GCaMP in ASG neurons (e.g., under the gpa-4 promoter).

-

NGM plates.

-

M9 buffer.

-

Cyanoacrylate adhesive (e.g., Vetbond™).

-

A glass coverslip.

-

A perfusion system for stimulus delivery (optional).

-

A fluorescence microscope equipped for time-lapse imaging of GFP.

Procedure:

-

Prepare a thin pad of 2% agar on a glass slide.

-

Pick a young adult transgenic worm and place it in a small drop of M9 buffer on a coverslip.

-

Carefully wick away most of the buffer, leaving the worm relatively dry.

-

Apply a tiny drop of cyanoacrylate adhesive to the coverslip near the worm.

-

Using a platinum wire pick, gently nudge the worm so that its body, posterior to the pharynx, is glued to the coverslip. The head should remain free to move.

-

Invert the coverslip onto the agar pad on the slide.

-

Mount the slide on the microscope stage.

-

Locate the ASG neurons using fluorescence.

-

Acquire a baseline fluorescence recording.

-

Apply the stimulus (e.g., a temperature shift using a perfusion system or a Peltier device).

-

Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activity.

-

Analyze the fluorescence intensity changes to quantify the neuronal response.

Electrophysiological Recording of this compound Channels in Xenopus Oocytes

This protocol describes the heterologous expression of this compound in Xenopus oocytes and the subsequent characterization of its channel properties using two-electrode voltage clamp (TEVC).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding this compound.

-

Microinjection setup.

-

Two-electrode voltage clamp (TEVC) rig.

-

Recording chamber and perfusion system.

-

Recording solutions (e.g., ND96).

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

-

cRNA Injection: Inject 50 nl of this compound cRNA (at a concentration of 0.1-1 µg/µl) into Stage V-VI oocytes.

-

Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to study the current-voltage relationship.

-

To test for mechanosensitivity, apply a mechanical stimulus to the oocyte membrane (e.g., via a fire-polished glass probe or fluid flow).

-

To test for thermosensitivity, change the temperature of the perfusion solution.

-

To test for amiloride sensitivity, perfuse the oocyte with a solution containing amiloride.

-

-

Data Analysis: Analyze the recorded currents to determine the channel's properties, such as ion selectivity, gating kinetics, and pharmacology.

Conclusion

The discovery of the this compound gene has provided invaluable insights into the molecular basis of inherited neurodegeneration and the function of mechanosensitive ion channels. The experimental tractability of C. elegans continues to make it an exceptional model for dissecting the complex signaling pathways that govern neuronal health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the fascinating biology of this compound and its role in the nervous system, with the ultimate goal of informing the development of novel therapeutic strategies for neurodegenerative disorders.

References

The Trans-Species Legacy of DEG-1: A Technical Guide to Mammalian Homologues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily represents a diverse group of ion channels crucial for a wide array of physiological processes, ranging from mechanosensation and proprioception to electrolyte homeostasis and neurotransmission. The archetypal member, DEG-1, first identified in the nematode Caenorhabditis elegans, provided a foundational understanding of the structure and function of these channels. Gain-of-function mutations in this compound lead to neuronal swelling and degeneration, highlighting the critical role of ion flux regulation in cellular health. In mammals, the legacy of this compound is carried by two major subfamilies: the Acid-Sensing Ion Channels (ASICs) and the Epithelial Sodium Channels (ENaCs). These homologues, while sharing a common ancestry and structural framework with this compound, have evolved to fulfill distinct and vital roles in mammalian physiology and pathophysiology.

This technical guide provides an in-depth exploration of the core mammalian homologues of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways governing the function of these critical ion channels. The information presented herein is intended to facilitate a deeper understanding of ASIC and ENaC channels and to support ongoing research and therapeutic development efforts targeting this important channel superfamily.

Mammalian Homologues of this compound: ASICs and ENaCs

The DEG/ENaC superfamily in mammals is primarily composed of the ASIC and ENaC subfamilies, both of which are amiloride-sensitive, sodium-selective ion channels.[1][2]

-

Acid-Sensing Ion Channels (ASICs): Primarily expressed in the central and peripheral nervous systems, ASICs are proton-gated cation channels.[1][3] They are key players in sensing extracellular pH fluctuations that occur during synaptic transmission, inflammation, and ischemic events.[1][3] Their involvement in pain perception, fear, learning, and neurodegeneration following ischemic stroke makes them significant targets for drug development.[1][4][5] Six ASIC subunits have been identified, encoded by four genes: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[2] These subunits assemble into functional homo- or heterotrimeric channels, each with distinct biophysical and pharmacological properties.[6]

-

Epithelial Sodium Channels (ENaCs): ENaCs are constitutively active channels predominantly located in the apical membrane of epithelial cells in tissues such as the kidney, lung, and colon.[7][8] They are critical for maintaining sodium and water balance, which in turn regulates blood pressure.[8] The canonical ENaC is a heterotrimer composed of α, β, and γ subunits, although a δ subunit can substitute for the α subunit in some tissues.[8][9][10] Dysfunction of ENaC is linked to several diseases, including hypertension (Liddle's syndrome) and cystic fibrosis.[11][12]

Quantitative Data on this compound Homologues

A precise understanding of the biophysical and pharmacological properties of ASIC and ENaC channels is essential for functional studies and drug design. The following tables summarize key quantitative data from the literature.

Table 1: Biophysical Properties of ASIC and ENaC Channels

| Channel Subtype | pH of Half-Maximal Activation (pH₅₀) | Single-Channel Conductance (pS) | Ion Selectivity (PNa+/PK+) | Key Characteristics |

| ASIC1a (homomer) | ~6.2 - 6.6 | ~10-15 | High | Permeable to Ca²⁺ in addition to Na⁺.[2][10] |

| ASIC2a (homomer) | ~4.4 | ~12-18 | Moderate | Low proton sensitivity.[2] |

| ASIC3 (homomer) | ~6.4 - 6.8 | ~6-10 | High | Exhibits a biphasic current with a transient and sustained component. |

| ASIC1a/2a (heteromer) | ~5.0 | ~15 | High | Intermediate properties between ASIC1a and ASIC2a homomers. |

| αβγ-ENaC | Not applicable (constitutively active) | ~4-5 (in high Na⁺) | Very High (>500) | Highly selective for Na⁺ over K⁺.[13] |

| δβγ-ENaC | Activated by protons (EC₅₀ ~pH 6.0) | ~40 | PNa+ > PLi+ | Divergent cation selectivity compared to αβγ-ENaC.[10][14] |

Table 2: Pharmacological Profile of Key Modulators

| Channel Subtype | Modulator | Potency (IC₅₀ / Kᵢ) | Mode of Action |

| ASIC1a | Amiloride | ~10-100 µM | Non-specific blocker |

| ASIC1a | PcTx1 (Psalmotoxin 1) | ~0.9 nM | Specific inhibitor |

| αβγ-ENaC | Amiloride | ~0.1-0.2 µM (Kᵢ ~20 nM) | Potent Blocker[8][10] |

| δβγ-ENaC | Amiloride | ~2.6 µM | Blocker (lower affinity than for αβγ-ENaC)[10] |

| αβγ-ENaC | Benzamil | ~0.01 µM | Potent Blocker |

| δβγ-ENaC | Benzamil | ~0.3 µM | Blocker (lower affinity than for αβγ-ENaC)[10] |

Table 3: Tissue Expression of ASIC and ENaC Subunits in Humans

| Subunit | Primary Tissues of Expression (mRNA/Protein) |

| ASIC1 | Central Nervous System (widespread), Dorsal Root Ganglia (DRG)[15][16] |

| ASIC2 | Central Nervous System, DRG[15][16] |

| ASIC3 | Primarily Dorsal Root Ganglia[2][15] |

| α-ENaC | Kidney (distal nephron), Colon, Lung, Sweat Glands[7][8] |

| β-ENaC | Kidney, Colon, Lung[7][8] |

| γ-ENaC | Kidney, Colon, Lung[7][8] |

| δ-ENaC | Brain, Pancreas, Testis, Ovary, Esophagus[10] |

Signaling Pathways

The activity of ASIC and ENaC channels is tightly regulated by a complex network of intracellular signaling pathways. These pathways modulate channel expression at the cell surface, their open probability, and their interaction with other proteins.

ENaC Regulation by the Nedd4-2 Pathway

A key regulatory mechanism for ENaC is its ubiquitination by the E3 ubiquitin ligase Nedd4-2, which targets the channel for internalization and degradation. This process is dynamically controlled by hormones like aldosterone (B195564) via the serum and glucocorticoid-inducible kinase 1 (SGK1).

ASIC1a Modulation by Protein Kinase C (PKC)

The function of ASIC1a, a key player in acid-induced neuronal injury, is modulated by various kinases, including Protein Kinase C (PKC). The PKC signaling cascade can influence ASIC1a expression and activity, often involving the transcription factor NF-κB.

Experimental Protocols

Reproducible and robust experimental methods are the cornerstone of ion channel research. This section provides detailed protocols for key techniques used to study ASIC and ENaC channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of ASICs in Transfected HEK293 Cells

This protocol describes the electrophysiological recording of proton-activated currents from ASIC channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

For transfection, plate cells onto glass coverslips in a 35 mm dish to reach 50-70% confluency on the day of transfection.

-

Transfect cells with a plasmid encoding the desired ASIC subunit(s) (e.g., hASIC1a) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Incubate cells for 24-48 hours post-transfection to allow for channel expression.

2. Electrophysiology:

-

Solutions:

- External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.

- Activating Solution (e.g., pH 6.0): Same as external solution, but buffered with 10 mM MES instead of HEPES and pH adjusted to 6.0 with HCl.

-

Recording:

- Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).

- Identify transfected cells by fluorescence.

- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

- Establish a giga-ohm seal and obtain the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential of -60 mV.

- Rapidly apply the activating solution (e.g., pH 6.0) using a fast perfusion system to evoke an inward current.

- Wash with the external solution (pH 7.4) to allow the current to return to baseline and the channel to recover from desensitization.

-

Data Analysis:

- Record and analyze the peak current amplitude, activation kinetics, and desensitization kinetics using appropriate software (e.g., pCLAMP, AxoGraph).

- To determine pH sensitivity (pH₅₀), apply a range of acidic solutions and plot the normalized peak current against the pH, fitting the data with the Hill equation.

Workflow for ASIC patch-clamp electrophysiology. Protocol 2: Ion Flux Assay for ENaC Activity using a Fluorescent Indicator

This protocol provides a method for measuring ENaC activity in a population of cells by monitoring changes in intracellular Na⁺ concentration using a Na⁺-sensitive fluorescent dye. This is suitable for higher-throughput screening of ENaC modulators.

1. Cell Preparation:

-

Plate cells expressing ENaC (e.g., mpkCCD cells or transfected CHO cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash the cells twice with a low-Na⁺ buffer (e.g., replacing NaCl with NMDG-Cl).

2. Dye Loading:

-

Prepare a loading buffer containing a Na⁺-sensitive fluorescent indicator (e.g., CoroNa Green AM or Asante Natrium Green-2 AM) and Pluronic F-127 in the low-Na⁺ buffer.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with the low-Na⁺ buffer to remove excess dye.

3. Assay Performance:

-

Place the 96-well plate into a fluorescence plate reader capable of kinetic reads and with automated injection.

-

Establish a baseline fluorescence reading in the low-Na⁺ buffer.

-

To measure ENaC inhibition, add compounds (e.g., amiloride) to the wells and incubate for 10-20 minutes.

-

Initiate the Na⁺ influx by injecting a high-Na⁺ buffer (e.g., 140 mM NaCl) into the wells.

-

Immediately begin kinetic fluorescence reading (e.g., every 5-10 seconds for 5-10 minutes) at the appropriate excitation/emission wavelengths for the chosen dye.

4. Data Analysis:

-

The rate of fluorescence increase is proportional to the rate of Na⁺ influx through ENaC.

-

Calculate the initial rate of fluorescence change (slope) for each well.

-

For inhibitor studies, normalize the rates to a vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of amiloride, 100% inhibition).

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Conclusion

The mammalian homologues of C. elegans this compound, the ASIC and ENaC channels, are fundamental to a vast range of physiological functions and are deeply implicated in numerous human diseases. Their roles as sensors of chemical and mechanical stimuli place them at the forefront of research in neuroscience, cardiovascular regulation, and epithelial biology. As therapeutic targets, they hold immense promise for the development of novel treatments for conditions such as chronic pain, ischemic stroke, hypertension, and cystic fibrosis.[4][11][12][17] A thorough understanding of their quantitative properties, the signaling networks that control them, and the experimental methods used to probe their function is paramount. It is hoped that this technical guide will serve as a valuable resource for the scientific community, accelerating discovery and innovation in this dynamic and clinically significant field of ion channel research.

References

- 1. Protein Kinase C Regulates ASIC1a Protein Expression and Channel Function via NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]

- 4. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 6. Kinetic analysis of ASIC1a delineates conformational signaling from proton-sensing domains to the channel gate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Protein Domains That Control Proton and Calcium Sensitivity of ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Nedd4-2 and the Regulation of Epithelial Sodium Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Regulation of the Acid-Sensing Ion channel 1 by Protein Kinase C and M" by Edlira Bashari [digitalcommons.library.uab.edu]

- 13. Determination of Epithelial Na+ Channel Subunit Stoichiometry from Single-Channel Conductances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanosensitivity of the Epithelial Sodium Channel (ENaC): Controversy or Pseudocontroversy? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Distribution of acid-sensing ion channel subunits in human sensory neurons contrasts with that in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epithelial Sodium Channel Alpha Subunit (αENaC) Is Associated with Inverse Salt Sensitivity of Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression Pattern of deg-1 in C. elegans Neurons

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression pattern and function of the degenerin-1 (deg-1) gene in the nervous system of the nematode Caenorhabditis elegans. As a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, this compound is implicated in mechanosensation, chemosensation, and temperature sensing. Understanding its precise neuronal expression and function is critical for elucidating sensory biology and for the development of novel therapeutic strategies targeting ion channels.

Introduction to this compound

The this compound gene in C. elegans encodes a subunit of a DEG/ENaC ion channel. These channels are voltage-independent and primarily conduct sodium ions. In the nervous system, they are crucial for translating physical and chemical stimuli into neuronal activity. Gain-of-function mutations in this compound can lead to neuronal swelling and degeneration, highlighting the channel's importance in maintaining neuronal health and function[1]. Loss-of-function studies have revealed its role in specific sensory modalities.

Neuronal Expression Profile of this compound

The expression of this compound is restricted to a small subset of neurons, where it mediates distinct sensory functions. This specific expression pattern has been primarily elucidated through the use of transcriptional and translational reporter fusions, most notably with Green Fluorescent Protein (GFP). Recent advances in single-cell RNA sequencing (scRNA-seq) via the C. elegans Neuronal Gene Expression Map & Network (CeNGEN) project are providing more granular, quantitative data on its expression.[2][3][4][5][6]

While precise quantitative data like transcript copies per neuron are still emerging from large-scale projects, a summary of neurons with confirmed this compound expression and its associated function provides a clear overview for researchers.

| Neuron Class | Primary Function Associated with this compound | Key References |

| ASG (Amphid Sensory Neuron, G) | Ambient Temperature Sensing / Warm Sensation | |

| ASK (Amphid Sensory Neuron, K) | Chemotaxis to Lysine | |

| PVC (Interneuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |

| PVR (Interneuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |

| PQR (Sensory Neuron) | Tail Touch Insensitivity (in this compound(u38) mutants) | [1] |

Note: The touch insensitivity phenotype observed in this compound(u38) mutants points to a role for this compound in mechanosensory neurons of the tail[1].

Signaling Pathways and Neuronal Circuits Involving this compound

This compound functions within specific neuronal circuits to modulate behavior in response to environmental cues.

This compound acts as an ambient temperature sensor in the ASG sensory neurons. These neurons respond to warm temperatures by increasing intracellular Ca2+ concentration in a this compound-dependent manner. The ASG neurons then signal downstream to the AIN and AVJ interneurons. This circuit is crucial for regulating the worm's cold tolerance.

This compound in the ASK chemosensory neurons works in concert with another DEG/ENaC channel, ACD-1, which is expressed in the surrounding amphid sheath glial cells. This glial-neuronal channel pairing is essential for specific chemosensory behaviors, including acid avoidance and attraction to the amino acid lysine[7]. This highlights a sophisticated mechanism where glial channels modulate the activity and sensitivity of associated sensory neurons.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for two key experimental approaches used to study this compound expression and function.

This protocol describes the creation of a transgenic C. elegans strain expressing GFP under the control of the this compound promoter to visualize its expression pattern. The PCR fusion approach is a common and effective method[8].

Objective: To create a pthis compound::gfp reporter construct and generate a transgenic strain.

Materials:

-

N2 (wild-type) C. elegans

-

DNA extraction reagents

-

High-fidelity DNA polymerase and PCR reagents

-

pPD95.77 vector (contains GFP and unc-54 3' UTR)

-

Gel extraction kit

-

Microinjection setup (microscope, micromanipulator, needles)

-

Co-injection marker (e.g., pRF4, rol-6(su1006))

Procedure:

-

Promoter Amplification:

-

Design primers to amplify ~2-3 kb of the genomic region immediately upstream of the this compound start codon.

-

Add a 5' tail to the forward primer with homology to your chosen vector.

-

Add a 5' tail to the reverse primer with homology to the 5' end of the GFP coding sequence.

-

Perform PCR on N2 genomic DNA to amplify the this compound promoter.

-

-

GFP Amplification:

-

Design primers to amplify the GFP coding sequence and the unc-54 3' UTR from the pPD95.77 vector.

-

The forward primer should have a 5' tail with homology to the 3' end of the this compound promoter.

-

The reverse primer should have a 5' tail with homology to the vector backbone.

-

Perform PCR using pPD95.77 as a template.

-

-

Fusion PCR:

-

Combine the two purified PCR products (promoter and GFP) in a new PCR reaction.

-

Use "nested" primers that anneal to the 5' end of the promoter and the 3' end of the unc-54 3' UTR.

-

The overlapping regions of the two initial fragments will anneal, allowing the polymerase to create a single, fused DNA molecule (pthis compound::gfp).

-

-

Microinjection:

-

Prepare an injection mix containing:

-

pthis compound::gfp fusion product (5-50 ng/µl)

-

Co-injection marker pRF4 (50-100 ng/µl)

-

Carrier DNA (e.g., pBluescript) to a final concentration of 150 ng/µl.

-

-

Inject the mix into the gonad syncytium of young adult N2 hermaphrodites.

-

-

Screening for Transgenics:

-

Transfer injected worms to individual plates.

-

Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

-

Mount roller animals on an agarose (B213101) pad and examine for GFP expression using a fluorescence microscope.

-

This protocol outlines how to measure temperature-evoked calcium transients in the ASG neurons using a genetically encoded calcium indicator like GCaMP.[9][10][11]

Objective: To measure changes in intracellular calcium in ASG neurons in response to a temperature stimulus.

Materials:

-

Transgenic C. elegans strain expressing GCaMP specifically in ASG neurons (e.g., using the this compound promoter).

-

Microfluidic device or system for worm immobilization and temperature control.

-

Fluorescence microscope with a high-speed camera.

-

Image analysis software (e.g., ImageJ/Fiji).

-

M9 buffer.

Procedure:

-

Worm Preparation:

-

Use synchronized young adult worms for consistency.

-

Load a single worm into the microfluidic device, which will immobilize it for imaging. Alternatively, worms can be immobilized using polystyrene beads or cyanoacrylate glue on an agarose pad.[10]

-

-

Temperature Stimulus:

-

Use a temperature control system (e.g., a Peltier element) connected to the imaging stage to deliver precise temperature changes.

-

A typical stimulus protocol might be:

-

Baseline at 20°C for 60 seconds.

-

Ramp up to 25°C over 30 seconds.

-

Hold at 25°C for 60 seconds.

-

Ramp down to 20°C over 30 seconds.

-

-

-

Image Acquisition:

-

Focus on the ASG neuron cell body.

-

Acquire images at a high frame rate (e.g., 5-10 frames per second) throughout the temperature stimulus protocol.

-

Ensure the exposure time is short enough to minimize motion blur and phototoxicity.

-

-

Data Analysis:

-

Use image analysis software to define a Region of Interest (ROI) around the ASG cell body.

-

Measure the mean fluorescence intensity within the ROI for each frame.

-

Correct for photobleaching by fitting an exponential decay curve to the baseline period.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = (F - F₀) and F₀ is the average baseline fluorescence.

-

Plot the ΔF/F₀ trace over time and align it with the temperature stimulus profile. An increase in fluorescence indicates a rise in intracellular calcium.

-

Conclusion and Relevance for Drug Development

The specific expression of this compound in a handful of sensory neurons makes it an intriguing target. Its role in multiple sensory modalities—thermosensation, chemosensation, and mechanosensation—implicates it as a key player in how an organism perceives and responds to its environment.

For drug development professionals, DEG/ENaC channels are a validated target class. Understanding the specific neuronal context of channels like this compound is crucial.

-

Target Validation: The distinct phenotypes associated with this compound loss-of-function provide clear behavioral readouts for screening compounds that modulate channel activity.

-

Specificity: The restricted expression pattern suggests that targeting this compound could lead to specific effects on sensory perception with potentially fewer off-target effects compared to channels with broader expression.

-

Model System: The detailed protocols and well-defined circuits in C. elegans provide a powerful in vivo platform for initial stages of drug discovery and for dissecting the mechanism of action of channel-modulating compounds.

Future research, particularly leveraging the quantitative power of single-cell transcriptomics and advanced imaging, will further refine our understanding of this compound regulation and its precise contribution to neuronal function, paving the way for new therapeutic avenues.

References

- 1. Gene: this compound, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]

- 2. cengen.org [cengen.org]

- 3. biorxiv.org [biorxiv.org]

- 4. The CeNGEN Project: The Complete Gene Expression Map of an Entire Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression profiling of the mature C. elegans nervous system by single-cell RNA-Sequencing | Semantic Scholar [semanticscholar.org]

- 6. Comprehensive single cell transcriptional profiling of a multicellular organism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockout of glial channel ACD-1 exacerbates sensory deficits in a C. elegans mutant by regulating calcium levels of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reporter gene fusions - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A protocol for imaging calcium and chloride in C. elegans glia upon touch stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

The Role of DEG-1 in Sensory Neuron Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The degenerin/epithelial sodium channel (DEG/ENaC) superfamily plays a critical role in a variety of physiological processes, including mechanosensation, proprioception, and nociception. In the nematode Caenorhabditis elegans, a key member of this family, DEG-1, has emerged as a central player in sensory neuron function. This technical guide provides an in-depth analysis of this compound, consolidating current research on its molecular characteristics, diverse sensory roles, associated signaling pathways, and the experimental methodologies used for its study. We present quantitative data in structured tables for comparative analysis and visualize complex pathways and workflows using detailed diagrams. This document serves as a comprehensive resource for researchers investigating sensory transduction and for professionals exploring novel targets for drug development.

Introduction to this compound and the DEG/ENaC Superfamily

The DEG/ENaC superfamily consists of non-voltage-gated, amiloride-sensitive cation channels.[1][2] These channels are typically trimers, formed by identical or homologous subunits, each with two transmembrane domains, intracellular N- and C-termini, and a large, distinctive extracellular loop.[1][2][3] In C. elegans, members of this family, known as degenerins, are fundamental to sensory perception. The name "degenerin" stems from the observation that specific gain-of-function mutations in these channel genes can lead to neuronal swelling and subsequent necrotic cell death.[4]

This compound is a confirmed pore-forming subunit of mechanosensitive ion channels and is integral to touch and pain sensation in C. elegans.[1] It is expressed in several sensory neurons where it participates in detecting a wide range of stimuli, from mechanical force and temperature to chemical cues.

Molecular and Functional Roles of this compound in Sensory Neurons

This compound is a multifaceted channel subunit involved in numerous sensory modalities, functioning in distinct subsets of neurons to orchestrate complex behaviors.

Mechanosensation and Nociception

This compound is a major mechanotransduction channel in the ASH polymodal nociceptor neurons, which are responsible for detecting noxious mechanical stimuli and inducing defensive avoidance behaviors.[5] In vivo recordings have identified this compound as essential for the primary component of mechanoreceptor currents (MRCs) in ASH neurons.[5] While other channels may contribute a minor current, this compound is the principal transducer of mechanical force in these nociceptors.[5] The ASH neurons also express another DEG/ENaC protein, UNC-8, but genetic studies indicate that this compound is essential for the major MRC component, whereas unc-8 is not.[5] This suggests that this compound can form functional channels independently of UNC-8 in this context.[5]

Proprioception in the Foregut

A related protein, DEGT-1, functions as a proprioceptor in the pharynx (C. elegans' foregut), an organ analogous to the vertebrate foregut.[6][7][8] DEGT-1 is expressed in four pharyngeal neurons (MI, M3, I4, and M5) and is localized to the neuronal soma, in direct contact with the pharyngeal basement membrane.[6][8] It modulates the pharyngeal pumping rate by providing proprioceptive feedback generated by the organ's own movement.[6][7] Mutants lacking degt-1 exhibit abnormally rapid feeding, indicating a loss of this regulatory feedback.[6][7][8] This function is distinct from sensing ingested food, as the rapid pumping phenotype persists when induced by serotonin (B10506) alone.[6][7]

Thermosensation and Cold Tolerance

This compound also plays a crucial role in temperature sensation. It functions as a mechanoreceptor in the ASG sensory neurons to detect warm temperatures. This thermal information is then relayed to downstream interneurons, such as AIN and AVJ, to regulate the animal's cold tolerance. Ectopic expression of this compound in a gustatory neuron (ASE) was sufficient to make that neuron sensitive to warmth, confirming this compound's role in thermosensation.